2-Ethyl-2-methyl-1,3-propanediol is a chemical compound with the molecular formula CHO and a molecular weight of approximately 118.18 g/mol. It is also known by its IUPAC name, 2-ethyl-2-methylpropane-1,3-diol, and has the CAS number 77-84-9. This compound is characterized by its structure, which includes two hydroxymethyl groups attached to a branched carbon chain.
2-Ethyl-2-methyl-1,3-propanediol can be synthesized through various chemical processes. The primary method involves the reaction of acrolein with aliphatic diols under specific conditions to yield this compound alongside other products like 1,4-butanediol . It is also derived from intermediates in the synthesis of other chemicals, such as trimethylolpropane, which can be produced via aldol condensation methods .
This compound falls under the category of aliphatic diols, specifically as a branched-chain glycol. Its classification as a diol is due to the presence of two hydroxyl (-OH) functional groups. It is often utilized in industrial applications due to its unique properties.
The synthesis of 2-ethyl-2-methyl-1,3-propanediol typically involves several key steps:
The reaction conditions typically involve high pressures (up to 105 psig) and temperatures around 95°C for optimal yields. The process may require recycling of unreacted materials to improve efficiency.
2-Ethyl-2-methyl-1,3-propanediol participates in various chemical reactions typical for diols:
The reactivity of this compound is influenced by its functional groups, allowing it to serve as a versatile intermediate in organic synthesis.
The mechanism by which 2-ethyl-2-methyl-1,3-propanediol acts in chemical reactions typically involves nucleophilic attacks by the hydroxyl groups on electrophilic centers in other molecules. This allows it to participate in various transformations such as esterification or ether formation.
Due to its structure, this compound exhibits moderate polarity and solubility in water, which influences its reactivity and interaction with other chemical species.
The physical state at room temperature indicates that it can be handled easily in laboratory settings, while its boiling point suggests it can be used in applications requiring heat stability .
2-Ethyl-2-methyl-1,3-propanediol has several significant applications:
The industrial synthesis of 2-ethyl-2-methyl-1,3-propanediol relies on hydroformylation as a critical step to generate aldehyde intermediates. In the predominant route, acrolein undergoes carbonylation with synthesis gas (CO/H₂) under elevated pressures (15–30 bar) and temperatures (80–120°C). Rhodium complexes serve as the cornerstone catalysts due to their superior activity and regioselectivity compared to cobalt alternatives. Triphenyl phosphite (P(OPh)₃) is employed as a ligand to stabilize the Rh center and suppress undesirable side reactions, such as aldol condensation or acrolein polymerization [2].
The hydroformylation step yields 2-methyl-3-hydroxybutanal as the primary intermediate, where the branched aldehyde structure results from Rh’s preference for linear/branched aldehyde ratios influenced by ligand steric and electronic properties. Catalyst concentration is critical; typical Rh loadings of 50–200 ppm ensure >90% acrolein conversion while maintaining selectivity above 85%. Unreacted acrolein and syngas components are recycled to minimize raw material losses. The crude aldehyde stream proceeds directly to hydrogenation without isolation, highlighting the process’s integration efficiency [2].
Table 1: Hydroformylation Parameters for Acrolein Carbonylation
Catalyst System | Ligand | Temperature (°C) | Pressure (bar) | Selectivity to 2-Methyl-3-hydroxybutanal (%) |
---|---|---|---|---|
Rh(acac)(CO)₂ | P(OPh)₃ | 80–100 | 15–20 | 88–92 |
RhCl₃ | PPh₃ | 100–120 | 20–30 | 75–82 |
Co₂(CO)₈ | None | 120–150 | 200–300 | 60–70 |
Hydrogenation of 2-methyl-3-hydroxybutanal to the target diol demands precise control to avoid over-reduction or degradation. Nickel (Ni) and copper-chromite (Cu-Cr) catalysts are industrially favored, operating at 80–150°C and hydrogen pressures of 50–150 bar. Nickel catalysts offer higher activity, achieving near-quantitative conversion within 1–3 hours, but require stringent purification to remove residual metal ions from the product. Copper-chromite systems, though less active, provide superior selectivity (>95%) and minimize C–O bond cleavage, which can yield propanol byproducts [2].
Reaction kinetics studies reveal aldehyde hydrogenation follows pseudo-first-order behavior, with the rate heavily dependent on H₂ diffusion. Agitation speed and catalyst particle size optimization enhance mass transfer, reducing reaction times by 30–40%. Post-hydrogenation, the crude diol mixture undergoes multistep distillation. Low-pressure distillation (0.1–0.5 bar) separates 2-ethyl-2-methyl-1,3-propanediol (boiling point: 226°C at atmospheric pressure) from high-boiling impurities, including dimeric ethers formed via dehydration [2] [8].
Table 2: Hydrogenation Parameters for Aldehyde-to-Diol Conversion
Catalyst | Temperature (°C) | H₂ Pressure (bar) | Reaction Time (h) | Selectivity to Diol (%) |
---|---|---|---|---|
Ni/SiO₂-Al₂O₃ | 120–150 | 100–150 | 1–2 | 90–93 |
Cu-Cr Oxide | 80–120 | 50–100 | 2–3 | 94–97 |
Pd/C | 60–80 | 20–50 | 3–5 | 85–88 |
The synthesis of 2-ethyl-2-methyl-1,3-propanediol generates byproducts that impede yield and purity. Prominent among these are:
Strategies to suppress these byproducts include:
Solvent systems profoundly influence both hydroformylation and hydrogenation kinetics. In hydroformylation, non-polar solvents (toluene, hexane) improve syngas solubility but reduce catalyst stability. Polar aprotic solvents like dimethylformamide (DMF) enhance Rh complex dispersion but promote ligand dissociation. Recent studies suggest ethanol as a balance, offering moderate polarity (ε = 24.3) to solubilize both organic and inorganic species while facilitating product isolation via distillation .
Reaction kinetics for aldehyde hydrogenation exhibit solvent-dependent behavior:
The zwitterion mechanism dominates hydroformylation kinetics, where CO₂ insertion studies (analogous to CO) show steric hindrance from the ethyl group lowers the energy barrier for intermediate formation. For 2-methyl-3-hydroxybutanal, the apparent rate constant (kₒbₛ) decreases by 20–30% compared to unsubstituted aldehydes due to steric constraints. Optimization involves:
Table 3: Solvent Effects on Reaction Kinetics
Solvent System | Dielectric Constant (ε) | Hydroformylation Rate (k, s⁻¹) | Hydrogenation Rate (k, L/mol·s⁻¹) |
---|---|---|---|
Toluene | 2.4 | 0.021 | 0.015 |
Ethanol | 24.3 | 0.018 | 0.028 |
Water | 80.1 | 0.005 | 0.010 |
THF | 7.6 | 0.016 | 0.012 |
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